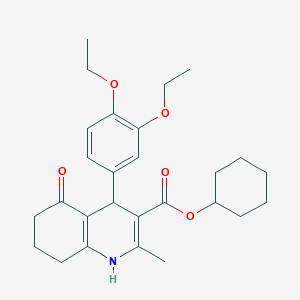![molecular formula C20H17N7OS B5563995 N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B5563995.png)
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a complex organic compound that features both pyrazole and triazole moieties. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the condensation of 1,3-diphenylpyrazole-4-carbaldehyde with 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Mechanism of Action
The mechanism of action of N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound’s pyrazole and triazole moieties allow it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Known for its antimicrobial properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with high thermal stability.
Uniqueness
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to its combination of pyrazole and triazole moieties, which confer a broad range of biological activities and potential applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c28-18(13-29-20-21-14-23-25-20)24-22-11-16-12-27(17-9-5-2-6-10-17)26-19(16)15-7-3-1-4-8-15/h1-12,14H,13H2,(H,24,28)(H,21,23,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOGWJGQEITLGF-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NC=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=NC=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5563919.png)
![Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)
![3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5563929.png)
![8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)
![7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5563950.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)
![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)
![5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE](/img/structure/B5564001.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)
